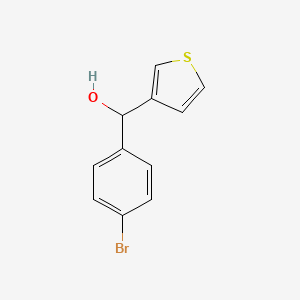
(4-Bromophenyl)(thiophen-3-yl)methanol
Descripción general
Descripción
(4-Bromophenyl)(thiophen-3-yl)methanol is a useful research compound. Its molecular formula is C11H9BrOS and its molecular weight is 269.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that derivatives of (4-Bromophenyl)(thiophen-3-yl)methanol exhibit notable antimicrobial properties. A study synthesized several compounds based on this scaffold and evaluated their efficacy against various microbial strains. Some derivatives demonstrated superior activity compared to standard antimicrobial agents, suggesting their potential as lead compounds for developing new antibiotics .
Anticancer Research
The compound has also been investigated for its anticancer properties. A recent study explored the synthesis of indole derivatives using this compound as a precursor. These derivatives showed promising activity against HCT-116 cancer cells, indicating a potential pathway for developing novel anticancer therapies .
Agrochemical Applications
In the agrochemical sector, this compound serves as a crucial building block for synthesizing new agrochemicals. Its reactivity allows for the creation of compounds that can act as fungicides or herbicides. The compound's derivatives have shown effective antifungal activity, making them candidates for agricultural applications aimed at protecting crops from pathogenic fungi .
Synthesis of Complex Molecules
This compound is utilized in synthetic organic chemistry as an intermediate in the preparation of more complex molecules. For example, it has been employed in Claisen-Schmidt reactions and Suzuki cross-coupling reactions to produce various aryl and heterocyclic compounds. These reactions leverage the compound's functional groups to create diverse chemical entities with potential applications in drug discovery and materials science .
Case Studies and Research Findings
Propiedades
Fórmula molecular |
C11H9BrOS |
|---|---|
Peso molecular |
269.16 g/mol |
Nombre IUPAC |
(4-bromophenyl)-thiophen-3-ylmethanol |
InChI |
InChI=1S/C11H9BrOS/c12-10-3-1-8(2-4-10)11(13)9-5-6-14-7-9/h1-7,11,13H |
Clave InChI |
HLWDSQLHKLKYOX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C2=CSC=C2)O)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













